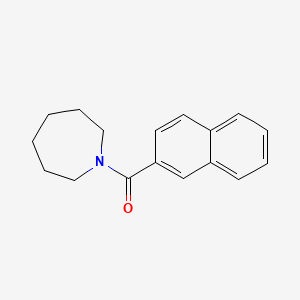
1-(2-naphthoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-naphthoyl)azepane, also known as JWH-307, is a synthetic cannabinoid that was first synthesized in 2005. It belongs to the family of indole-derived synthetic cannabinoids and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
1-(2-naphthoyl)azepane acts on the cannabinoid receptors in the body, primarily the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of events that ultimately result in the observed effects. The activation of the CB1 receptor leads to the inhibition of neurotransmitter release, which results in the analgesic and anti-inflammatory effects. It also leads to the activation of intracellular signaling pathways that are involved in the regulation of cell growth and survival, which underlies its potential anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-naphthoyl)azepane are primarily mediated by its interaction with the CB1 receptor. It has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have anti-cancer properties, possibly through the regulation of cell growth and survival pathways. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-naphthoyl)azepane is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of CB1 receptor activation in various biological systems. However, one of the limitations of using 1-(2-naphthoyl)azepane in lab experiments is its potential for off-target effects. It is important to carefully control for these effects in order to accurately interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-(2-naphthoyl)azepane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 1-(2-naphthoyl)azepane and its potential therapeutic applications. Additionally, more research is needed to fully understand the potential off-target effects of 1-(2-naphthoyl)azepane and how to control for them in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2-naphthoyl)azepane involves the condensation of 2-naphthoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The resulting product is purified by column chromatography to obtain pure 1-(2-naphthoyl)azepane.
Applications De Recherche Scientifique
1-(2-naphthoyl)azepane has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory properties in animal models. It has also been studied for its potential use as an anti-cancer agent. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
azepan-1-yl(naphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(18-11-5-1-2-6-12-18)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDSTONGQGQEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)
![9-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5748097.png)

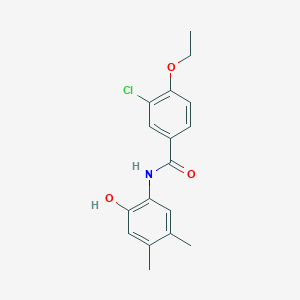


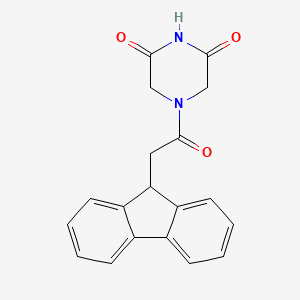
![N-(2-ethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5748145.png)
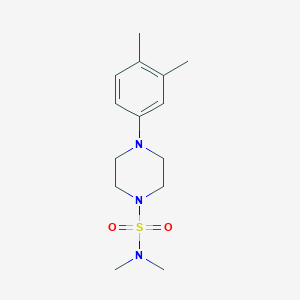
![1-(2,5-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5748161.png)
![N-[3-(acetylamino)-4-chlorophenyl]butanamide](/img/structure/B5748169.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)
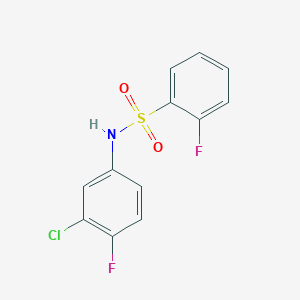
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5748206.png)